molecular formula C22H21N5O2 B5321433 7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5321433
M. Wt: 387.4 g/mol
InChI Key: JOMYTCMGAQDNQW-UHFFFAOYSA-N
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Description

7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with a 4-acetylphenyl and a cyclohexyl group. Its structural complexity and potential biological activities make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these steps include oxidizing agents like NaOCl and MnO2, as well as catalysts such as CuBr/1,10-phenanthroline .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like Pb(OAc)4.

    Reduction: Reduction reactions can be performed using reducing agents such as NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidizing Agents: NaOCl, MnO2, Pb(OAc)4

    Reducing Agents: NaBH4

    Catalysts: CuBr/1,10-phenanthroline

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific combination of functional groups and its potent inhibitory activity against CDK2. This makes it a promising candidate for further development in cancer therapy.

Properties

IUPAC Name

11-(4-acetylphenyl)-4-cyclohexyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14(28)15-7-9-17(10-8-15)26-12-11-19-18(21(26)29)13-23-22-24-20(25-27(19)22)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMYTCMGAQDNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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